Welcome to the BenchChem Online Store!
molecular formula C14H16O4 B063132 5-(3,4-Dimethoxyphenyl)cyclohexane-1,3-dione CAS No. 190064-28-9

5-(3,4-Dimethoxyphenyl)cyclohexane-1,3-dione

Cat. No. B063132
M. Wt: 248.27 g/mol
InChI Key: IRKIDJHFWYGNFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06069176

Procedure details

10% Aqueous solution of potassium hydroxide (760 ml) was added to ethyl 2-(3,4-dimethoxyphenyl)-4,6-dioxocyclohexane carboxylate (122 g), and the mixture was refluxed for 3.5 hours. After cooling the reaction solution on ice, it was adjusted to pH1 with concentrated hydrochloric acid, and stirred at 50° C. for an hour. After allowing the reaction solution to cool, the deposited crystals were filtered by suction and washed with purified water and isopropyl ether to give 85.8 g of 5-(3,4-dimethoxyphenyl)cyclohexane-1,3-dione (90.5%).
[Compound]
Name
Aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 2-(3,4-dimethoxyphenyl)-4,6-dioxocyclohexane carboxylate
Quantity
122 g
Type
reactant
Reaction Step One
Quantity
760 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:11]2[CH2:16][C:15](=[O:17])[CH2:14][C:13](=[O:18])[CH:12]2C(OCC)=O)[CH:6]=[CH:7][C:8]=1[O:9][CH3:10].Cl>[OH-].[K+]>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:11]2[CH2:16][C:15](=[O:17])[CH2:14][C:13](=[O:18])[CH2:12]2)[CH:6]=[CH:7][C:8]=1[O:9][CH3:10] |f:2.3|

Inputs

Step One
Name
Aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
ethyl 2-(3,4-dimethoxyphenyl)-4,6-dioxocyclohexane carboxylate
Quantity
122 g
Type
reactant
Smiles
COC=1C=C(C=CC1OC)C1C(C(CC(C1)=O)=O)C(=O)OCC
Name
Quantity
760 mL
Type
solvent
Smiles
[OH-].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred at 50° C. for an hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 3.5 hours
Duration
3.5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction solution on ice, it
TEMPERATURE
Type
TEMPERATURE
Details
to cool
FILTRATION
Type
FILTRATION
Details
the deposited crystals were filtered by suction
WASH
Type
WASH
Details
washed with purified water and isopropyl ether

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1OC)C1CC(CC(C1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 85.8 g
YIELD: PERCENTYIELD 90.5%
YIELD: CALCULATEDPERCENTYIELD 90.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.